molecular formula C25H29N3O3 B2586029 Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260634-58-9

Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2586029
CAS RN: 1260634-58-9
M. Wt: 419.525
InChI Key: PJVXVGUVNVVDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ultrasound-Promoted Synthesis

A study by Balaji et al. (2013) explored the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, demonstrating the potential of ultrasound in facilitating chemical reactions and enhancing regioselectivity. This method's efficiency hints at the versatility in synthesizing complex molecules like the one (G. L. Balaji, K. Rajesh, Shabana Kouser Ali, & V. Vijayakumar, 2013).

Aryl Radical Cyclization

Allin et al. (2005) reported on the synthetic applications of aryl radical building blocks for cyclization onto azoles, yielding tri- and tetra-cyclic heterocycles. This research demonstrates the utility of radical cyclization in constructing complex heterocyclic systems, potentially relevant for synthesizing the compound of interest (Steven M. Allin, W. Bowman, M. Elsegood, V. McKee, R. Karim, & S. S. Rahman, 2005).

Biological Activity

Antibacterial Activity

The synthetic and characterization efforts extend into evaluating the biological activity of similar compounds. For instance, the antibacterial activity of quinazoline derivatives synthesized by Desai et al. (2007) suggests a potential research avenue for the compound in exploring antimicrobial properties (N. Desai, P. N. Shihora, & D. Moradia, 2007).

Anticancer Potential

A study by Riadi et al. (2021) on quinazolinone-based derivatives highlighted their potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting anticancer potential. This indicates that structurally complex tetrahydropyrimidine derivatives could also be explored for their efficacy against cancer (Y. Riadi, M. Alamri, Mohammed H. Geesi, E. Anouar, O. Ouerghi, A. Alabbas, Manal A. Alossaimi, Ali Altharawi, Oussama Dehbi, & Safar M. Alqahtani, 2021).

properties

IUPAC Name

ethyl 6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-3-17-9-11-19(12-10-17)23-22(24(29)31-4-2)21(26-25(30)27-23)16-28-14-13-18-7-5-6-8-20(18)15-28/h5-12,23H,3-4,13-16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVXVGUVNVVDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC4=CC=CC=C4C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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